1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone
Description
1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is a pyrrole-derived compound featuring a tert-butyl substituent at the 1-position of the pyrrole ring and a trifluoroethanone group at the 2-position. The tert-butyl group enhances steric bulk and electron-donating effects, while the trifluoroethanone moiety introduces strong electron-withdrawing characteristics. This combination makes the compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where pyrrole scaffolds are prevalent .
Properties
CAS No. |
74889-35-3 |
|---|---|
Molecular Formula |
C10H12F3NO |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
1-(1-tert-butylpyrrol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H12F3NO/c1-9(2,3)14-6-4-5-7(14)8(15)10(11,12)13/h4-6H,1-3H3 |
InChI Key |
NUKODDPPNUPJNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CC=C1C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone typically involves the reaction of tert-butyl-substituted pyrrole with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial synthesis more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoroethanone moiety can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted products with nucleophiles replacing fluorine atoms.
Scientific Research Applications
1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethanone moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The tert-butyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and targets.
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrrol-2-yl)ethanone
- Structure: Methyl substituent at pyrrole 1-position; ethanone at 2-position.
- Properties : Lower molecular weight (MW = 123.15) and reduced steric hindrance compared to the tert-butyl analogue. The absence of fluorine atoms decreases electrophilicity at the ketone group.
- Applications : Used in flavoring agents and fragrance synthesis due to its simpler structure .
1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone
- Structure: Benzyl and methyl substituents on the pyrrole ring; trifluoroethanone at the 3-position.
- Key Differences: Positional isomerism (trifluoroethanone at 3-position vs. 2-position) alters electronic distribution.
Table 1: Pyrrole Derivatives Comparison
| Compound | Substituents (Position) | MW | Key Features |
|---|---|---|---|
| Target Compound | tert-Butyl (1), CF₃CO (2) | ~237* | High steric bulk, electron-rich |
| 1-(1-Methyl-1H-pyrrol-2-yl)ethanone | Methyl (1), CO (2) | 123.15 | Low steric hindrance, volatile |
| 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-CF₃CO | Benzyl (1), CF₃CO (3) | 313.34 | Lipophilic, positional isomer |
*Estimated based on structural similarity.
Indole and Pyridine Derivatives
1-(5-Chloro-3-indolyl)-2,2,2-trifluoroethanone
- Structure: Indole ring with chlorine at 5-position; trifluoroethanone at 3-position.
- Properties : Increased aromaticity compared to pyrrole, enhancing stability. The chloro substituent directs electrophilic substitution to specific positions .
- Applications : Intermediate in serotonin receptor-targeting drug synthesis .
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
- Structure: Pyridine ring with chlorine at 6-position; trifluoroethanone at 3-position.
- Key Differences: Pyridine’s electron-deficient ring increases the ketone’s reactivity toward nucleophiles. Used in neonicotinoid insecticide synthesis (e.g., imidacloprid derivatives) .
Table 2: Heterocycle Comparison
| Compound | Heterocycle | MW | Reactivity Profile |
|---|---|---|---|
| Target Compound | Pyrrole | ~237 | Electron-rich, moderate reactivity |
| 1-(5-Chloro-3-indolyl)-CF₃CO | Indole | 233.6 | High stability, aromatic |
| 1-(6-Chloropyridin-3-yl)-CF₃CO | Pyridine | 209.55 | Electron-deficient, reactive |
Benzene Ring Derivatives
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
- Structure: Benzene ring with Cl and CF₃ groups; trifluoroethanone at 1-position.
- Properties : Strong electron-withdrawing effects from Cl and CF₃ groups increase acidity of the ketone (pKa ~1.41).
- Applications : Key intermediate in Afoxolaner (veterinary insecticide) production .
Table 3: Aromatic Trifluoroethanones
| Compound | Substituents | MW | Melting Point (°C) |
|---|---|---|---|
| Target Compound | tert-Butyl-pyrrole | ~237 | Not reported |
| 1-[3-Chloro-5-CF₃-phenyl]-CF₃CO | Cl, CF₃ (meta) | 276.56 | Not reported |
| 1-(4-Dimethylaminophenyl)-CF₃CO | NMe₂ (para) | 217.19 | 72–76 |
Biological Activity
1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone (CAS Number: 45081190) is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12F3NO. It features a pyrrole ring substituted with a tert-butyl group and a trifluoroethanone moiety. The presence of fluorine atoms contributes to the compound's lipophilicity and potential bioactivity.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic processes. Its structural characteristics suggest potential inhibition of specific pathways related to inflammation and cellular signaling.
Pharmacological Effects
Studies have shown that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : In vitro assays suggest that the compound can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary data indicate that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
- Cytotoxicity : Research has demonstrated that the compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.
Case Studies and Experimental Data
Several studies have been conducted to investigate the biological activity of this compound:
-
In Vitro Studies : A study published in Molecules assessed the anti-inflammatory effects of the compound using human cell lines. The results showed a significant reduction in the expression of TNF-alpha and IL-6 upon treatment with varying concentrations of the compound.
These findings suggest a dose-dependent relationship between the concentration of the compound and its inhibitory effects on inflammatory markers .
Concentration (µM) TNF-alpha Inhibition (%) IL-6 Inhibition (%) 10 30 25 50 55 50 100 75 70 - Antimicrobial Testing : In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating moderate antibacterial activity .
-
Cytotoxicity Assays : A cytotoxicity assay conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a significant decrease in cell viability after 24 hours.
This suggests that the compound may serve as a lead for developing anticancer agents .
Cell Line IC50 (µM) HeLa 20 MCF-7 25
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
